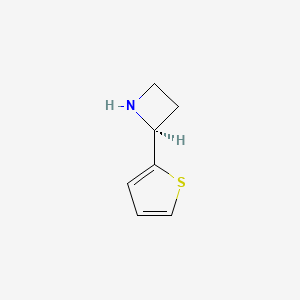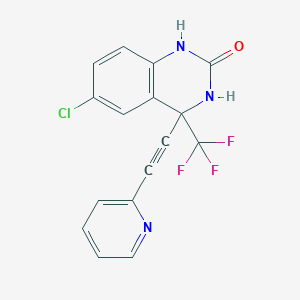
6-Chloro-4-(pyridin-2-ylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-(pyridin-2-ylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of chloro, pyridin-2-ylethynyl, and trifluoromethyl groups further enhances its chemical properties and potential reactivity.
準備方法
The synthesis of 6-Chloro-4-(pyridin-2-ylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone structure.
Introduction of the Chloro Group: Chlorination reactions are employed to introduce the chloro group at the desired position.
Addition of Pyridin-2-ylethynyl Group: This step involves the coupling of a pyridin-2-ylethynyl moiety to the quinazolinone core using palladium-catalyzed cross-coupling reactions.
Incorporation of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.
化学反応の分析
6-Chloro-4-(pyridin-2-ylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms with altered functional groups.
Coupling Reactions: The pyridin-2-ylethynyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include palladium catalysts, strong acids or bases, and specific solvents like dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
6-Chloro-4-(pyridin-2-ylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe or ligand in biological studies, helping to elucidate the functions of specific proteins or enzymes.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers or coatings, with enhanced properties.
作用機序
The mechanism of action of 6-Chloro-4-(pyridin-2-ylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
6-Chloro-4-(pyridin-2-ylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one can be compared with other quinazolinone derivatives, such as:
4-(Pyridin-2-ylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one: Lacks the chloro group, resulting in different reactivity and properties.
6-Chloro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one:
4-(Pyridin-2-ylethynyl)-3,4-dihydroquinazolin-2(1h)-one: Lacks both the chloro and trifluoromethyl groups, leading to distinct chemical behavior.
特性
CAS番号 |
214287-64-6 |
|---|---|
分子式 |
C16H9ClF3N3O |
分子量 |
351.71 g/mol |
IUPAC名 |
6-chloro-4-(2-pyridin-2-ylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one |
InChI |
InChI=1S/C16H9ClF3N3O/c17-10-4-5-13-12(9-10)15(16(18,19)20,23-14(24)22-13)7-6-11-3-1-2-8-21-11/h1-5,8-9H,(H2,22,23,24) |
InChIキー |
BRHWTDLTWBCPDW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


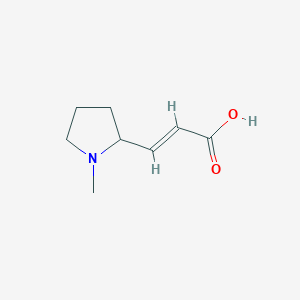
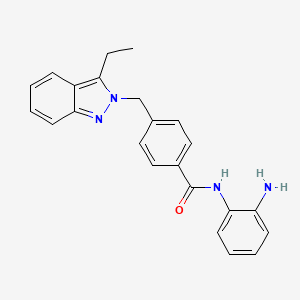

![N-(3-Nitroimidazo[1,2-a]pyridin-2-yl)glycine](/img/structure/B12930833.png)
![2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester](/img/structure/B12930840.png)
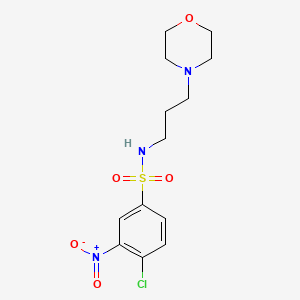
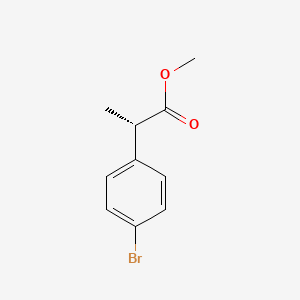
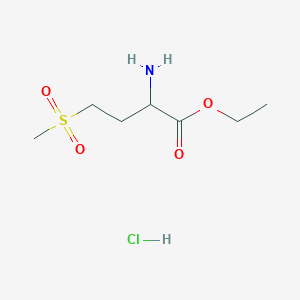
![[4-(5-{[(3-Chlorophenyl)methyl]amino}pyrazin-2-yl)phenyl]methanol](/img/structure/B12930864.png)
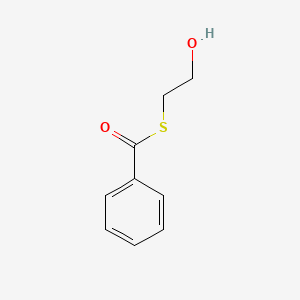
![O-(2-(7-Oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanamido)ethyl) methanesulfonothioate](/img/structure/B12930882.png)
![1-[2-(Heptylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12930887.png)
